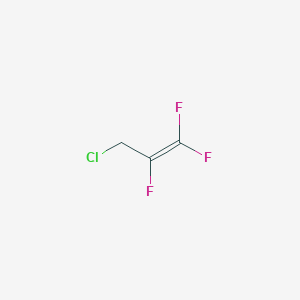

3-Chloro-1,1,2-trifluoroprop-1-ene

Description

Nomenclature and Isomeric Considerations of Chlorotrifluoropropenes

The nomenclature of chlorotrifluoropropenes is governed by the systematic rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention requires identifying the longest carbon chain containing the double bond, numbering the carbons to give the substituents the lowest possible locants, and specifying the geometric isomerism (E/Z or cis/trans) where applicable.

Systematic Naming and Isomeric Forms of 3-Chloro-1,1,2-trifluoroprop-1-ene and Related Structures

The compound This compound has the chemical formula C₃H₂ClF₃. Its systematic IUPAC name precisely describes its structure: a three-carbon chain (propene) with a double bond starting at the first carbon, three fluorine atoms at positions 1, 1, and 2, and a chlorine atom at position 3.

Chlorotrifluoropropene has several structural isomers, which are compounds with the same molecular formula but different arrangements of atoms. The position of the chlorine and fluorine atoms on the propene backbone determines the specific isomer and its properties.

Some of the notable isomers of C₃H₂ClF₃ include:

1-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233zd) : In this isomer, the chlorine atom is on the first carbon of the double bond. It exists as two geometric isomers: trans (E) and cis (Z). wikipedia.org

2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) : Here, the chlorine atom is on the second carbon of the double bond. vulcanchem.comevitachem.com

The specific placement of the halogen atoms significantly influences the molecule's boiling point, density, and reactivity.

Distinctions and Relationships Among Hydrochlorofluoroolefin (HCFO) Isomers (e.g., HCFO-1233xf, HCFO-1233zd)

Hydrochlorofluoroolefins (HCFOs) are a sub-class of fluorinated propenes that contain hydrogen, chlorine, fluorine, and at least one carbon-carbon double bond. The isomers HCFO-1233xf and HCFO-1233zd are of particular industrial and research interest. google.comgoogle.com

HCFO-1233zd (1-Chloro-3,3,3-trifluoroprop-1-ene) has been extensively studied as a replacement for older refrigerants and blowing agents. google.com It is known for its low GWP and is non-flammable. stonybrook.edu The trans isomer, HCFO-1233zd(E), is often favored due to its thermodynamic stability and specific physical properties. stonybrook.edu For instance, the trans-isomer has a boiling point of 18.5 °C, while the cis-isomer boils at 39.6 °C. wikipedia.org

HCFO-1233xf (2-Chloro-3,3,3-trifluoroprop-1-ene) is another significant isomer. It serves as a valuable intermediate in the synthesis of other fluorinated compounds. evitachem.comresearchgate.net Its reactivity is influenced by the position of the chlorine atom on the central carbon of the propene chain. researchgate.net

The primary distinction between these isomers lies in the location of the chlorine atom, which in turn affects their physical properties and chemical reactivity. For example, experimental studies on their thermal decomposition and fire-extinguishing performance have shown differences in their stability and effectiveness. researchgate.netrsc.org The choice between these isomers for a particular application depends on the desired balance of properties, such as boiling point, stability, and reactivity.

Interactive Data Table of Chlorotrifluoropropene Isomers

| Compound Name | Systematic IUPAC Name | HCFO Designation | CAS Number | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| This compound | This compound | - | 364631-88-9 chemicalbook.com | C₃H₂ClF₃ | 130.49 | Not available |

| trans-1-Chloro-3,3,3-trifluoropropene | (E)-1-Chloro-3,3,3-trifluoroprop-1-ene | HCFO-1233zd(E) | 102687-65-0 wikipedia.org | C₃H₂ClF₃ | 130.49 | 18.5 wikipedia.org |

| cis-1-Chloro-3,3,3-trifluoropropene | (Z)-1-Chloro-3,3,3-trifluoroprop-1-ene | HCFO-1233zd(Z) | 99728-16-2 wikipedia.org | C₃H₂ClF₃ | 130.49 | 39.6 wikipedia.org |

| 2-Chloro-3,3,3-trifluoroprop-1-ene | 2-Chloro-3,3,3-trifluoroprop-1-ene | HCFO-1233xf | 2730-62-3 evitachem.com | C₃H₂ClF₃ | 130.49 | 15 vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,1,2-trifluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF3/c4-1-2(5)3(6)7/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKBDWUYTHOCIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(F)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20707382 | |

| Record name | 3-Chloro-1,1,2-trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20707382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364631-88-9 | |

| Record name | 3-Chloro-1,1,2-trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20707382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Fluorinated Propene Analogues

Dehydrohalogenation Strategies

Dehydrohalogenation is a fundamental reaction for introducing unsaturation into halogenated alkanes, providing a direct route to valuable alkenes.

The production of (1E)-1-Chloro-3,3,3-trifluoroprop-1-ene, also known as HCFO-1233zd(E) or R-1233zd(E), can be achieved with high selectivity through the catalytic dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane (R-243fa). google.com This method avoids the generation of metal salt by-products. A key development in this area is the use of an activated carbon catalyst. The reaction involves bringing R-243fa into contact with the catalyst to induce the elimination of hydrogen chloride (HCl). google.com

The specific surface area of the activated carbon catalyst is a critical parameter for the reaction's success. A surface area between 10 and 3000 m²/g is effective, with a preferred range of 50 to 2000 m²/g to balance high reactivity with the suppression of side reactions. google.com This catalytic system provides a straightforward and efficient method for producing HCFO-1233zd(E) with high selectivity. google.com

| Precursor | Catalyst | Product | Selectivity | Key Feature |

| 1,1-Dichloro-3,3,3-trifluoropropane (R-243fa) | Activated Carbon (10-3000 m²/g surface area) | (1E)-1-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233zd(E)) | High | Avoids metal salt by-products |

Stereoselectivity is a crucial aspect of synthesizing chlorotrifluoropropenes, as the E (trans) and Z (cis) isomers can have different physical properties and reactivity. For instance, the cis isomer of 1-chloro-3,3,3-trifluoropropene has a higher boiling point (39.4°C) compared to its trans isomer (18.7°C), making it more suitable for certain solvent applications. google.com

Control over the formation of the desired stereoisomer can be achieved through the choice of catalyst and reaction conditions. As mentioned, using an activated carbon catalyst in the dehydrochlorination of R-243fa favors the production of the trans-isomer, HCFO-1233zd(E), with high selectivity. google.com Conversely, different reaction conditions or precursors might be employed to favor the cis-isomer. The distinct reactivity of the isomers is highlighted in subsequent reactions; for example, cis-1233zd can be readily dehydrochlorinated to 3,3,3-trifluoropropyne (TFP) with potassium hydroxide (KOH), a reaction that is not as effective for the trans isomer under the same conditions. google.com

3,3,3-Trifluoropropyne (TFP) is a valuable compound that can be synthesized via the dehydrochlorination of chlorotrifluoropropene isomers. One-pot methods have been developed for this conversion, offering an efficient synthetic route. researchgate.netx-mol.com Chlorotrifluoropropene isomers such as 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd, both Z and E isomers) and 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) serve as starting materials. researchgate.netx-mol.com

Experimental studies have shown that the Z-isomer of HCFO-1233zd is the most favorable starting material for producing TFP in a liquid-phase, one-pot reaction, followed by HCFO-1233xf, and then the E-isomer of HCFO-1233zd. researchgate.netx-mol.com The reaction priority is determined by a combination of thermodynamic properties and solubility rather than purely kinetic effects. researchgate.netx-mol.com Strong bases are typically employed to effect the dehydrochlorination. For example, treating either the cis or trans isomer of HCFO-1233zd with sodium amide in tetrahydrofuran (THF) can produce the sodium salt of TFP, which is then hydrolyzed to yield TFP. google.com Another effective method involves using potassium tert-butoxide in THF. google.com

| Starting Material | Reagent/Solvent | Product | Relative Reactivity |

| HCFO-1233zd(Z) | Base (e.g., KOH, NaNH₂, K-t-butoxide) / Liquid Phase | 3,3,3-Trifluoropropyne (TFP) | High |

| HCFO-1233xf | Base / Liquid Phase | 3,3,3-Trifluoropropyne (TFP) | Medium |

| HCFO-1233zd(E) | Base / Liquid Phase | 3,3,3-Trifluoropropyne (TFP) | Low |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides powerful tools for forming carbon-carbon bonds, enabling the functionalization of fluorinated alkenes like HCFO-1233zd.

Nickel-catalyzed cross-coupling reactions have been successfully developed for the synthesis of 1-(trifluoromethyl)alkenes from 1-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233zd). thieme-connect.com This approach facilitates both alkylation and arylation by using organozinc reagents as the coupling partners. thieme-connect.comorganic-chemistry.orgnih.gov These methods are valued for their broad substrate scope and high tolerance for various functional groups. thieme-connect.com

The use of low-cost nickel catalysts makes this an economically viable route for accessing a diverse range of 1-(trifluoromethyl)alkenes. thieme-connect.com The reaction typically involves a Ni(0) species that undergoes oxidative addition to the C-Cl bond of HCFO-1233zd, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the final product. organic-chemistry.org The resulting trifluoromethyl-substituted alkenes are versatile intermediates for further chemical transformations. thieme-connect.com

| Catalyst System | Substrates | Product Type | Key Advantages |

| Nickel Catalyst | HCFO-1233zd, Alkyl/Aryl Zinc Reagents | 1-(Trifluoromethyl)alkenes | Broad substrate scope, high functional group tolerance, use of low-cost catalyst |

In addition to nickel catalysis, cobalt-catalyzed systems have been established for the functionalization of HCFO-1233zd. Specifically, a cobalt-catalyzed reductive cross-coupling reaction between HCFO-1233zd and aryl bromides provides another efficient pathway to 1-(trifluoromethyl)alkenes. thieme-connect.com This method represents a type of cross-electrophile coupling, where two different electrophiles (HCFO-1233zd and an aryl bromide) are coupled in the presence of a metal catalyst and a reductant.

This approach expands the toolbox for synthesizing complex fluorinated molecules from industrial feedstocks. thieme-connect.com Cobalt catalysis offers a complementary method to nickel-based systems and is particularly useful for specific substrate combinations. thieme-connect.comresearchgate.net The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a valuable tool in synthetic organic chemistry. thieme-connect.com

| Catalyst System | Substrates | Product Type | Reaction Type |

| Cobalt Catalyst | HCFO-1233zd, Aryl Bromides | 1-(Trifluoromethyl)alkenes | Reductive Cross-Coupling |

Enantioselective Copper-Catalyzed sp2/sp3 Diborylation of 1-Chloro-1-trifluoromethylalkenes (Derivatives of 2-Chloro-3,3,3-trifluoroprop-1-ene)

A significant advancement in the synthesis of fluorinated organoboron compounds has been the development of an enantioselective copper-catalyzed sp2/sp3 diborylation of 1-chloro-1-trifluoromethylalkenes. acs.orgnih.govnih.gov This method allows for the simultaneous and stereoselective construction of two different types of C-B bonds, yielding diborylated compounds that feature a gem-difluoroalkenyl moiety. acs.orgnih.govnih.gov Notably, this process creates an optically pure Csp3–B bond. acs.orgnih.govnih.gov

The reaction utilizes readily available starting materials, including 1-chloro-1-trifluoromethylalkenes, a commercially available diboron reagent (B₂pin₂), and an inexpensive copper catalyst. acs.orgnih.govthieme.de The process exhibits high enantioselectivity and a broad substrate scope with excellent tolerance for various functional groups. nih.gov This methodology is distinguished by its ability to chemo- and stereoselectively form both a Csp2–B bond and a Csp3–B bond in a single operation. nih.gov

Initial investigations into the racemic version of this diborylation used 1-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-4-methoxybenzene as a model substrate. acs.orgnih.gov A variety of copper salts were evaluated, with Cu(OTf)₂ demonstrating the highest efficacy, achieving an 87% yield. acs.orgnih.gov For the enantioselective process, further optimization led to the identification of a suitable chiral ligand that, in combination with the copper catalyst, produces enantioenriched gem-difluoroallyl diboronates. thieme.deresearchgate.net

Mechanistic studies have provided insight into the reaction pathway. thieme.de At lower temperatures, a monoborylated intermediate can be isolated. thieme.de This intermediate, when subjected to the asymmetric reaction conditions, converts to the final chiral diborylated product in high yield and enantiomeric excess, confirming its role as a key intermediate in the transformation. thieme.de The resulting boron and fluorine-substituted chiral allylic boronates are versatile building blocks that can be further transformed into a variety of valuable products. nih.gov

Table 1: Optimization of Racemic Diborylation

| Entry | Catalyst | Base | Temperature (°C) | Yield (%) |

| 1 | CuCl₂ | tBuONa | 60 | 37 |

| 2 | CuF₂ | tBuONa | 60 | - |

| 3 | CuBr₂ | tBuONa | 60 | - |

| 4 | CuSO₄ | tBuONa | 60 | 45 |

| 5 | CuOTf | tBuONa | 60 | 63 |

| 6 | CuTc | tBuONa | 60 | - |

| 7 | CuCl | tBuONa | 60 | - |

| 8 | Cu(OTf)₂ | tBuONa | 60 | 87 |

Data sourced from Fan et al., 2022. researchgate.net

Nucleophilic Functionalization Pathways

Base-Promoted Reactions of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) with O-, N-, and S-Nucleophiles

An efficient method for the synthesis of various β-substituted-trifluoromethyl-ethenes involves the base-promoted reaction of 2-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) with a range of oxygen-, nitrogen-, and sulfur-based nucleophiles. acs.orgnih.gov This process operates under mild conditions and provides a direct route to these valuable chemical intermediates. acs.orgnih.gov The versatility of this reaction allows for the introduction of diverse functionalities, expanding the synthetic utility of HCFO-1233xf. acs.org For instance, the resulting olefins can be used in [3+2] dipolar cycloaddition reactions to form pyrrolidines. acs.orgnih.govresearchgate.net

Base-Mediated C-O Coupling for β-Trifluoromethyl Vinyl Ether Synthesis from (E)-1,2-Dichloro-3,3,3-trifluoroprop-1-ene

A convenient synthesis of β-trifluoromethyl vinyl ethers has been developed through the base-mediated C-O coupling of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols. researchgate.net This method demonstrates excellent regioselectivity, a critical aspect when working with dissymmetrically substituted olefins. researchgate.net The process provides a straightforward route to these valuable vinyl ether compounds, which can serve as building blocks in further synthetic transformations. researchgate.net

Aryl Fluoroalkyl Ether Synthesis via Reactions Involving 2-Chloro-3,3,3-trifluoroprop-1-ene

Aryl fluoroalkyl ethers can be synthesized through reactions that utilize 2-chloro-3,3,3-trifluoroprop-1-ene as a key starting material. One approach involves the synthesis of aryl trifluoromethyl ethers from phenols in a two-step process. nih.gov Another method describes the synthesis of aryl perfluorocyclopropyl ethers via a [2+1] cyclopropanation reaction between aryl trifluorovinyl ethers and a difluorocarbene reagent. cas.cn This latter reaction proceeds smoothly in the presence of a phase-transfer catalyst and tolerates a variety of functional groups on the aromatic ring. cas.cn

Olefination Reactions for Chlorotrifluoroethylidene Formation

The formation of the chlorotrifluoroethylidene moiety is a valuable transformation in organic synthesis. Various olefination reactions have been developed for this purpose, with the Julia-Kocienski olefination being a prominent method. nih.govresearchgate.netnih.gov This reaction involves the coupling of a carbonyl compound with a sulfone partner. researchgate.net

A convenient one-step synthesis of chlorotrifluoroalkyl olefins from aldehydes has been achieved using a stable benzothiazole sulfone reagent derived from readily available starting materials. nih.govrsc.org This method offers the advantage of producing the "E" isomer as the major product, in contrast to the Wittig methodology which often favors the "Z" isomer. rsc.org The reaction conditions, including the choice of base and solvent, can be optimized to influence the E/Z selectivity. rsc.org For instance, using DBU as the base in THF has been shown to be effective. rsc.org The resulting chlorotrifluoroethylidene compounds are versatile intermediates that can be used to synthesize other valuable molecules, such as aryl-1,2,3-triazoles. nih.gov

Julia Olefination Procedures Utilizing 2-((1-Chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole for Chlorotrifluoroethylidenes

A significant advancement in the synthesis of chlorotrifluoroethylidene compounds is the application of the Julia-Kocienski olefination. This methodology provides an efficient and convenient one-step route to chlorotrifluoroalkyl olefins from aldehydes, utilizing the stable reagent 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole. rsc.orgnih.gov This reagent is prepared from readily available starting materials, namely benzothiazole-2-thiol and halothane. rsc.orgnih.gov

The Julia-Kocienski olefination is a powerful tool in organic synthesis for the formation of alkenes and has been adapted for the preparation of various organic compounds, including trisubstituted alkenes. researchgate.net The modified Julia olefination, which often employs heteroaryl sulfones like benzothiazol-2-yl (BT) sulfones, allows for a one-pot reaction, streamlining the synthetic process. organic-chemistry.orgnih.gov The reaction proceeds via the deprotonation of the sulfone to form a carbanion, which then adds to an aldehyde. The resulting β-alkoxy sulfone intermediate undergoes a Smiles rearrangement, ultimately leading to the formation of the alkene and sulfur dioxide. nih.govwikipedia.org

In the context of producing chlorotrifluoroethylidenes, the reaction of 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole with various aldehydes has been demonstrated to be effective. The reaction conditions and yields for the synthesis of several chlorotrifluoroethylidene derivatives are summarized below.

Table 1: Synthesis of Chlorotrifluoroethylidene Derivatives via Julia-Kocienski Olefination

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylbenzaldehyde | 1-(2-Chloro-1,1,2-trifluoro-vinyl)-4-methyl-benzene | 82 |

| 2 | 4-Methoxybenzaldehyde | 1-(2-Chloro-1,1,2-trifluoro-vinyl)-4-methoxy-benzene | 85 |

| 3 | 4-Chlorobenzaldehyde | 1-Chloro-4-(2-chloro-1,1,2-trifluoro-vinyl)-benzene | 80 |

| 4 | 4-(Trifluoromethyl)benzaldehyde | 1-(2-Chloro-1,1,2-trifluoro-vinyl)-4-(trifluoromethyl)benzene | 75 |

| 5 | 2-Naphthaldehyde | 2-(2-Chloro-1,1,2-trifluoro-vinyl)-naphthalene | 78 |

| 6 | 3-Phenylpropanal | (4-Chloro-3,4,4-trifluoro-but-3-en-1-yl)-benzene | 70 |

Data sourced from research on the efficient synthesis of chlorotrifluoroethylidenes. rsc.orgnih.gov

Aldehyde-Based Syntheses of Chlorotrifluoroalkyl Olefins

The synthesis of chlorotrifluoroalkyl olefins, including 3-chloro-1,1,2-trifluoroprop-1-ene and its analogues, frequently employs aldehyde-based strategies. rsc.orgnih.gov These methods provide a direct and versatile approach to installing the chlorotrifluoroethylidene moiety onto a range of molecular scaffolds.

One of the primary challenges in this area has been the reliance on less accessible or environmentally detrimental reagents. For instance, traditional methods often involved the use of fluorinated phosphorus-based reagents like PPh₃CClCF₃, which can be difficult to access, sometimes requiring the use of ozone-depleting substances. nih.gov Other reported methods include the use of organomercury reagents, which necessitate high reaction temperatures and long reaction times, or reactions involving CF₃CCl₃ with hydrazine hydrate and a copper(I) chloride catalyst. nih.gov

A more direct approach involves the reaction of aldehydes with halothane under Grignard reaction conditions. nih.gov Another method utilizes CF₃CCl₂ZnCl, prepared from CF₃CCl₃ and zinc powder, though this can require an excess of zinc powder and acetic anhydride (B1165640) to achieve selective formation of the desired product. nih.gov

The development of the Julia-Kocienski olefination using 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole represents a significant improvement over these earlier aldehyde-based methods. rsc.orgnih.gov It offers a more convenient, one-step process with stable and readily prepared reagents. rsc.org The reaction of this sulfone with various aldehydes, both aromatic and aliphatic, demonstrates the broad applicability of this aldehyde-based synthesis for creating chlorotrifluoroalkyl olefins.

Table 2: Aldehyde Substrates in the Synthesis of Chlorotrifluoroalkyl Olefins

| Aldehyde Substrate | Resulting Olefin Structure |

|---|---|

| Aromatic Aldehydes (e.g., Benzaldehyde derivatives) | Aryl-substituted chlorotrifluoroethylidenes |

| Heteroaromatic Aldehydes (e.g., Thiophenecarboxaldehyde) | Heteroaryl-substituted chlorotrifluoroethylidenes |

This table illustrates the versatility of aldehyde-based syntheses for producing a range of chlorotrifluoroalkyl olefins as reported in synthetic studies. rsc.orgnih.gov

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Transition-Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. gu.se The functionalization of fluorinated alkenes, such as those structurally related to 3-chloro-1,1,2-trifluoroprop-1-ene, is of particular interest due to the unique properties that fluorine atoms impart to organic molecules. acs.org

Palladium-catalyzed reactions are widely used for carbon-carbon and carbon-heteroatom bond formation. acs.org In the context of functionalizing gem-difluoroalkenes, redox-neutral palladium(II)-catalyzed processes have been developed. acs.orgnih.gov These reactions often proceed with high diastereoselectivity, favoring the formation of Z-monofluoroalkene products. acs.orgnih.gov The key step in these transformations is believed to be the β-fluoride elimination from a β-fluoroalkylmetal intermediate, driven by the formation of a strong metal-fluorine bond. acs.orgnih.gov

A proposed catalytic cycle for a redox-neutral Pd(II)-catalyzed cross-coupling of gem-difluoroacrylates with boronic acids is depicted below. This process is thought to proceed without a change in the oxidation state of the palladium catalyst.

Table 1: Proposed Redox-Neutral Pd(II)-Catalyzed Cycle

| Step | Description |

| 1 | Coordination of the gem-difluoroalkene to the Pd(II) complex. |

| 2 | Migratory insertion of the alkene into the Pd-Aryl bond. |

| 3 | β-fluoride elimination to form the monofluoroalkene product and a Pd(II)-F species. |

| 4 | Regeneration of the active catalyst. |

This table outlines a generalized proposed mechanism.

Recent research has also explored electrochemically driven palladium-catalyzed carbonylations, where multi-electron transfer processes enable reactions at ambient temperature and pressure. nih.gov This approach offers an alternative to traditional thermal methods for catalyst regeneration. nih.gov

Copper catalysis offers a cost-effective and environmentally friendly alternative to precious metal catalysis. nih.gov While specific mechanistic studies on the copper-catalyzed diborylation of 1-chloro-1-trifluoromethylalkenes are not detailed in the provided search results, related copper-catalyzed transformations of haloalkenes provide insights into potential reaction pathways. For instance, the copper(I)-catalyzed 1,3-halogen migration of 2-bromostyrenes has been shown to proceed through a series of formal sigmatropic shifts without any change in the copper oxidation state. nih.gov

In the context of borylation, copper-catalyzed methods for the synthesis of 1,1,1-triborylalkanes from terminal alkynes and pinacolborane (HBpin) have been developed. nih.gov These reactions proceed through sequential dehydrogenative borylation and double hydroborations. nih.gov A potential, though not explicitly stated for this specific substrate, pathway for the copper-catalyzed diborylation of a 1-chloro-1-trifluoromethylalkene could involve initial oxidative addition of the C-Cl bond to a Cu(I) species, followed by subsequent borylation steps. However, without direct experimental or computational evidence for this specific reaction, any proposed mechanism remains speculative.

Kinetics of Atmospheric Reactions

The atmospheric fate of volatile organic compounds is largely determined by their reaction rates with atmospheric oxidants, primarily the hydroxyl (OH) radical. copernicus.orgnih.gov Understanding these kinetics is essential for assessing the environmental impact of these compounds. mostwiedzy.pl

The gas-phase reaction of OH radicals with trans-1-chloro-3,3,3-trifluoropropene (trans-CHCl=CHCF3) has been studied using the flash photolysis-resonance fluorescence technique. nist.gov The rate constant for this reaction was measured over a range of temperatures. nist.gov The addition of the OH radical to the double bond is a likely reaction pathway. mostwiedzy.pl The atmospheric lifetime of trans-CHCl=CHCF3, determined by its reaction with tropospheric OH, is estimated to be 46 days, assuming the compound is well-mixed throughout the atmosphere. nist.gov

Table 2: Rate Constant for the Reaction of OH with trans-CHCl=CHCF3

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| 220 - 370 | 1.025 x 10⁻¹³ * (T/298)²·²⁹ * exp(+348/T) |

This data is based on measurements performed using a flash photolysis resonance-fluorescence technique. nist.gov

The rate constants for the reactions of OH radicals with many organic compounds, including halogenated alkenes, exhibit a noticeable temperature dependence. x-mol.comiaea.orgmdpi.comresearchgate.net For the reaction of OH with trans-CHCl=CHCF3, the temperature dependence over the range of 220 K to 370 K is described by the expression provided in the table above. nist.gov This expression indicates a non-Arrhenius behavior, with a negative temperature dependence at lower temperatures. Similar non-Arrhenius behavior has been observed for other fluorinated and chlorinated hydrocarbons. iaea.orgresearchgate.netresearchgate.net The accuracy of such rate constant measurements is typically within 2-2.5% at a 95% confidence level. x-mol.com

Thermal Decomposition Pathways and Stability Studies

The thermal stability of a compound is a critical factor in its potential applications, particularly in high-temperature environments. researchgate.netrsc.org Studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene (trans-CF3CH=CHCl) have been conducted to understand its degradation pathways. researchgate.netrsc.org

Experimental and theoretical investigations have shown that upon heating, trans-CF3CH=CHCl can decompose to form radicals such as HCl, ∙CF3, and ∙CF2. researchgate.netrsc.org These radicals can then participate in further reactions. In the context of fire suppression, these radicals are effective at consuming key radical species (∙OH and ∙H) that propagate combustion. researchgate.netrsc.org Comparative studies with its isomer, 2-chloro-3,3,3-trifluoropropene (CF3CCl=CH2), have indicated that CF3CCl=CH2 possesses greater thermal stability. researchgate.netrsc.org The reactivity profile of the related saturated compound, 3-chloro-1,1,1-trifluoropropane, indicates it is chemically inert in many situations but can react with strong reducing and oxidizing agents, and emits toxic fumes of chlorine and fluorine when heated to decomposition. nih.gov

Experimental and Theoretical Analysis of Thermal Decomposition Products of Chlorotrifluoropropene Isomers (e.g., trans-1-chloro-3,3,3-trifluoropropene, 2-chloro-3,3,3-trifluoropropene)

The thermal decomposition of chlorotrifluoropropene isomers, specifically trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) and 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), has been investigated through both experimental and theoretical approaches. rsc.orgresearchgate.netrsc.org These studies are essential for evaluating their potential as fire extinguishing agents, as their effectiveness is linked to their ability to decompose and generate radical species that interfere with combustion reactions. researchgate.netrsc.org

Experimental studies involving tubular pyrolysis reactors at temperatures ranging from 400 to 700 °C have been conducted to analyze the decomposition products. rsc.org Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to identify the various chemical species formed during the thermal degradation process. rsc.org

Theoretical calculations, often employing density functional theory (DFT), complement the experimental findings by providing insights into the possible reaction pathways and the energetics of decomposition. rsc.org These computational studies help to elucidate the underlying mechanisms that govern the formation of the observed products. rsc.org

Under high-temperature conditions, both HCFO-1233zd(E) and HCFO-1233xf decompose into smaller molecular fragments. rsc.org The primary decomposition pathways include 1,2-HCl elimination, isomerization, and homolytic reactions. rsc.org These initial steps lead to the formation of various stable molecules and reactive radical species.

The major and minor products identified from the thermal decomposition of these isomers are summarized in the interactive data table below.

Decomposition Products of Chlorotrifluoropropene Isomers

| Isomer | Major Products | Minor Products |

|---|---|---|

| trans-1-chloro-3,3,3-trifluoropropene | HCl, HF, CF3CH=CH2, CF3C≡CH | C2H2, C2H4, CH4 |

| 2-chloro-3,3,3-trifluoropropene | HCl, HF, CF3CH=CH2, CF3C≡CH | C2H2, C2H4, CH4 |

It is noteworthy that the decomposition of both isomers leads to the formation of hydrogen chloride (HCl) and hydrogen fluoride (B91410) (HF), which are key products in the context of fire suppression. researchgate.net The presence of these acidic gases can also have implications for material compatibility and environmental impact.

Radical Intermediates Formed During Thermal Degradation

The thermal degradation of chlorotrifluoropropene isomers is characterized by the formation of highly reactive radical intermediates. researchgate.netrsc.org These radicals play a pivotal role in the chemical processes that occur at high temperatures, particularly in combustion environments where they can act as chain carriers or inhibitors.

The primary radical-forming reactions during the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene are homolytic bond cleavages. rsc.org The C-Cl and C-C single bonds are susceptible to breaking at elevated temperatures, leading to the generation of various radical species. rsc.org

Theoretical calculations of bond dissociation energies (BDEs) indicate that the C-Cl bonds in these molecules are relatively weak, facilitating the release of chlorine radicals (•Cl). rsc.org Similarly, the cleavage of the C-C single bond results in the formation of trifluoromethyl radicals (•CF3). rsc.org

The key radical intermediates formed during the thermal degradation of these chlorotrifluoropropene isomers are listed in the interactive data table below.

Radical Intermediates in the Thermal Degradation of Chlorotrifluoropropene Isomers

| Isomer | Primary Radicals | Other Significant Radicals |

|---|---|---|

| trans-1-chloro-3,3,3-trifluoropropene | •Cl, •CF3 | •H, •OH |

| 2-chloro-3,3,3-trifluoropropene | •Cl, •CF3 | •H, •OH |

The generation of these radicals is fundamental to the fire-extinguishing mechanism of these compounds. researchgate.netrsc.org In a fire, the •Cl, •CF3, and other radicals can effectively scavenge the highly reactive hydrogen (•H) and hydroxyl (•OH) radicals that are essential for sustaining the combustion chain reaction. researchgate.netrsc.org This radical scavenging activity disrupts the combustion process, leading to flame inhibition and extinguishment.

The presence and reactions of these radical intermediates have been studied using a combination of experimental techniques, such as electron spin resonance (ESR) spectroscopy, and theoretical calculations. These studies provide a detailed understanding of the complex chemical kinetics involved in the thermal degradation of chlorotrifluoropropene isomers.

Derivatization and Synthetic Utility of Fluorinated Propene Skeletons

Conversion to Heterocyclic Compounds

The rigid and stereochemically defined nature of fluorinated propenes makes them excellent precursors for the synthesis of various heterocyclic compounds. Their unique electronic properties, imparted by the fluorine atoms, often lead to high regioselectivity and stereoselectivity in cyclization reactions.

Pyrrolidine (B122466) Synthesis via [3+2] Dipolar Cycloaddition Reactions of β-Substituted-trifluoromethyl-ethenes

The [3+2] dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. In the context of fluorinated compounds, the reaction of β-substituted-trifluoromethyl-ethenes with azomethine ylides provides an efficient route to trifluoromethyl-substituted pyrrolidines. acs.org These pyrrolidine rings are important structural motifs found in many biologically active compounds. nih.gov

The synthesis of 2-trifluoromethylated 3-pyrrolines and pyrrolidines can be achieved through a decarboxylative [3+2] cycloaddition using 3,3,3-trifluoroalanine. researchgate.net This method offers a direct pathway to incorporate the trifluoromethyl group into the pyrrolidine ring system. The use of azomethine ylides in these cycloaddition reactions has been a focus of significant research, allowing for the construction of highly substituted and functionalized pyrrolidines. nih.gov The development of asymmetric versions of these reactions, often employing organocatalysts, has enabled the synthesis of optically active α-trifluoromethyl pyrrolidines with high diastereoselectivities and enantioselectivities. researchgate.net

A formal (3+2)-annulation strategy has also been developed for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines. This approach involves an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization. acs.org

Trifluoromethylated Benzofuran (B130515) and Indolin Synthesis from Aromatic Aldehydes and Ketones

Trifluoromethylated benzofurans and indolines are another important class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The synthesis of these compounds can be achieved from aromatic aldehydes and ketones through various synthetic strategies.

One common approach involves the reaction of ortho-hydroxy or ortho-amino substituted aromatic aldehydes and ketones with reagents that introduce the trifluoromethylated three-carbon unit. For instance, the palladium-catalyzed reaction of o-hydroxybenzaldehydes with specific coupling partners can lead to the formation of benzofuran rings. google.com Various catalytic systems, including those based on palladium and copper, have been employed for the synthesis of benzofuran derivatives. nih.govacs.org

Formation of Substituted Alkenes and Dienes

Fluorinated propenes are not only precursors to heterocyclic systems but also serve as valuable starting materials for the synthesis of other functionalized alkenes and dienes. These products can then be used in a variety of subsequent transformations.

Synthesis of β-Substituted-trifluoromethyl-ethenes from 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf)

2-Chloro-3,3,3-trifluoroprop-1-ene, also known as HCFO-1233xf, is a key starting material for the synthesis of various β-substituted-trifluoromethyl-ethenes. The presence of the chlorine atom provides a handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents at the β-position.

Construction of Trifluoromethylated 1,3-Butadienes

Trifluoromethylated 1,3-butadienes are important building blocks in organic synthesis, particularly for the preparation of retinoids and other biologically active molecules. rsc.org A highly efficient method for the synthesis of 3-trifluoromethylated 1,3-butadienes involves a palladium(0)-catalyzed Heck reaction. rsc.orgrsc.org This reaction utilizes 2-bromo-3,3,3-trifluoropropene, an ozone-friendly building block, and various acrylamides to produce the desired dienes in good to excellent yields with high regioselectivity. rsc.orgresearchgate.net The reaction proceeds under mild conditions and does not require any additives. rsc.org

Similarly, 4-trifluoromethylated 1,3-butadienes can be synthesized via a palladium-catalyzed Heck reaction using (E)-1-chloro-3,3,3-trifluoroprop-1-ene (a component of R-1233zd) as the trifluoromethyl source. bohrium.comresearchgate.net This method demonstrates good functional group tolerance, allowing for the synthesis of a diverse range of substituted dienes. bohrium.com

| Catalyst System | Reactants | Product | Yield | Selectivity | Reference |

| Pd(OAc)₂, ferrocene (B1249389) ligand | 2-bromo-3,3,3-trifluoropropene, acrylamide | 3-trifluoromethylated 1,3-butadiene | Good to Excellent | High regioselectivity | rsc.org |

| Pd(acac)₂, ligand | (E)-1-chloro-3,3,3-trifluoroprop-1-ene, acrylamide | 4-trifluoromethylated 1,3-butadiene | Good | High regioselectivity and chemical selectivity | bohrium.com |

Diversified Transformations of 1-(Trifluoromethyl)alkenes via Cycloadditions, Halogenations, Azidations, Dihydroxylations, and Hydrogenations

1-(Trifluoromethyl)alkenes are versatile intermediates that can undergo a wide range of chemical transformations, leading to a diverse array of fluorinated products. researchgate.net These transformations include cycloadditions, halogenations, azidations, dihydroxylations, and hydrogenations, each providing access to unique molecular scaffolds.

Recent advancements have focused on the diverse transformations of trifluoromethyl alkenes, including copper-catalyzed difunctionalization and organic photoredox-catalyzed gem-difluoroallylation. researchgate.net These methods allow for the introduction of various functional groups onto the alkene backbone, further expanding the synthetic utility of these fluorinated building blocks. The development of photocatalytic three-component reactions has also enabled the synthesis of gem-difluoroalkenes, which can be further converted into monofluorocyclopentenes. researchgate.net

| Transformation | Reagents/Catalysts | Product Type | Reference |

| Cycloaddition | Azomethine ylides | Trifluoromethyl-substituted pyrrolidines | acs.org |

| Halogenation | Halogenating agents | Halogenated trifluoromethyl alkanes | ncert.nic.in |

| Azidation | Azide sources | Azido-trifluoromethyl alkanes | |

| Dihydroxylation | Oxidizing agents (e.g., OsO₄) | Trifluoromethyl-substituted diols | |

| Hydrogenation | H₂, catalyst (e.g., Pd/C) | Trifluoromethyl-substituted alkanes | |

| Trifluoromethylarylation | Anilines, trifluoromethylating agent | α-aryl β-trifluoromethyl compounds | nih.gov |

| Direct C-H Trifluoromethylation | Umemoto's reagent, [Ru(bpy)₃]²⁺ | Multisubstituted CF₃-alkenes | semanticscholar.org |

Advanced Analytical Characterization in Organofluorine Chemistry

Spectroscopic Analysis for Structural Elucidation and Configuration Assignment

Spectroscopic techniques are fundamental in determining the molecular structure and assigning the specific configuration of newly synthesized organofluorine compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of fluorinated organic molecules. The presence of multiple NMR-active nuclei such as ¹H, ¹⁹F, and ¹³C provides a wealth of information.

¹⁹F NMR: Fluorine-19 has 100% natural abundance and a high gyromagnetic ratio, making it an excellent nucleus for NMR analysis. biophysics.org ¹⁹F NMR spectra exhibit a wide range of chemical shifts that are highly sensitive to the local electronic environment, making it possible to distinguish between fluorine atoms in subtly different positions. biophysics.org For instance, in derivatives of chlorotrifluoroethylidenes, the chemical shifts of the fluorine nuclei provide clear information about their position relative to the double bond and other substituents. rsc.org

¹H NMR: Proton NMR is used to determine the number and environment of hydrogen atoms in a molecule. In the case of 3-Chloro-1,1,2-trifluoroprop-1-ene (CF₂=C(F)CH₂Cl), the two protons of the chloromethyl group (-CH₂Cl) would be expected to produce a distinct signal. The splitting pattern of this signal, governed by coupling to the adjacent fluorine atom on the double bond, provides critical information about the connectivity of the molecule. docbrown.info In more complex derivatives, the integration of proton signals helps to determine the relative number of protons in different parts of the molecule. docbrown.inforesearchgate.net

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon backbone of the molecule. chemconnections.org Each chemically non-equivalent carbon atom produces a unique signal, allowing for a direct count of different carbon environments. docbrown.info The chemical shifts in ¹³C NMR are significantly influenced by the electronegativity of attached atoms. chemconnections.org In chlorotrifluoroethylidenes, carbons bonded to fluorine or chlorine atoms are shifted downfield to a large extent. The coupling between carbon and fluorine (JC-F) provides further structural confirmation. rsc.org

The combination of these three NMR techniques allows for an unambiguous assignment of the structure and configuration of chlorotrifluoroethylidene derivatives.

Table 1: Illustrative NMR Data for a Fluorinated Propene Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 3.81 (q) | J = 10.0 | -CH₂- |

| ¹³C | 42.1 (q) | ²JC-F = 28.3 | -CH₂- |

| ¹³C | 124.2 (q) | ¹JC-F = 277.6 | -CF₃ |

| ¹⁹F | -62.03 (s) | - | -CF₃ |

This table is based on representative data for 3,3,3-trifluoro-1-phenylpropan-1-one, a derivative illustrating typical shifts and couplings in related structures. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that couples the separation capabilities of GC with the detection power of MS. It is a cornerstone for the identification of reaction products and the assessment of their purity. agriculturejournals.czresearchgate.net

The GC column separates the components of a mixture based on their volatility and interaction with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. spectrabase.com The resulting mass spectrum serves as a molecular "fingerprint," characterized by the mass-to-charge ratio of the parent ion and its fragmentation pattern. nist.gov By comparing this pattern to spectral libraries or analyzing the fragmentation logic, the chemical structure of the product can be confirmed.

For chlorotrifluoroethylidenes, GC-MS can effectively identify the target isomer and separate it from any side products or unreacted starting materials. spectrabase.com The purity of the sample is determined by integrating the peak areas of all detected components in the gas chromatogram. cdc.gov For quantitative analysis, a deuterated internal standard is often added to the sample before extraction to ensure high accuracy and reproducibility, with detection limits capable of reaching the parts-per-billion (µg/kg) range. nih.govresearchgate.netnih.gov

Table 2: Example Mass Spectrometry Data for trans-1-Chloro-3,3,3-trifluoropropene

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

|---|---|---|

| 130 | High | [M]⁺ (Molecular Ion) |

| 95 | High | [M-Cl]⁺ |

| 75 | Medium | [C₂HF₂]⁺ |

| 69 | High | [CF₃]⁺ |

This table illustrates a characteristic fragmentation pattern for a closely related isomer of the target compound. spectrabase.comnih.gov The molecular weight of C₃H₂ClF₃ is 130.49 g/mol . guidechem.comwikipedia.org

Chromatographic Techniques for Separation and Purity

Chromatography encompasses a range of powerful separation techniques essential for isolating products and verifying their purity.

Gas chromatography is not only used for general purity assessment but is also a highly effective tool for determining stereochemical purity. For compounds with geometric isomers, such as the (E) and (Z) isomers of this compound, GC can provide excellent separation. The isomers often have slightly different boiling points and polarities, leading to different retention times on a GC column. cdc.gov

By using a high-resolution capillary column and optimizing the temperature program, the (E) and (Z) isomers can be resolved into two distinct peaks. The ratio of the integrated areas of these peaks gives a precise quantitative measure of the isomeric purity of the sample. This is critical in applications where only one specific isomer is desired. cdc.gov

Table 3: Hypothetical GC Data for Stereochemical Purity Analysis

| Isomer | Retention Time (min) | Peak Area | Purity (%) |

|---|---|---|---|

| (Z)-3-Chloro-1,1,2-trifluoroprop-1-ene | 8.54 | 1,250 | 4.8 |

Thin Layer Chromatography (TLC) is a simple, fast, and cost-effective method used to monitor the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. Different compounds will travel up the plate at different rates depending on their polarity, resulting in different Retention Factor (Rf) values. rsc.org

By comparing the spots of the reaction mixture over time to spots of the starting materials and the expected product, a chemist can visually track the consumption of reactants and the formation of the desired compound. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. TLC is an invaluable tool for determining the optimal reaction time before proceeding with a more complex workup and purification. rsc.org

Table 4: Example TLC Data for Reaction Monitoring

| Compound | Rf Value (Hexane/Ethyl Acetate 4:1) | Observation |

|---|---|---|

| Starting Material | 0.65 | Spot diminishes over time |

For derivatives of this compound that are chiral, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the premier method for separating and quantifying enantiomers. rsc.org Enantiomers have identical physical properties in a non-chiral environment, but they can be separated by forming transient diastereomeric complexes with a chiral selector, which is immobilized on the stationary phase of the HPLC column. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of racemic compounds. rsc.orgmdpi.com The separation relies on differential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral phase. nih.gov This technique allows for the precise determination of enantiomeric excess (e.e.), which is a critical parameter in pharmaceutical and agrochemical research. The efficiency of the separation is often described by the resolution (Rs) and separation (α) factors. chromatographyonline.com

Table 5: Representative Chiral HPLC Data for Enantiomeric Resolution

| Enantiomer | Retention Time (tR, min) | Resolution (Rs) | Separation Factor (α) |

|---|---|---|---|

| Enantiomer 1 | 12.3 | 4.7 | 1.65 |

| Enantiomer 2 | 15.1 |

This table shows typical data obtained from the successful separation of a racemic compound using a polysaccharide-based CSP. chromatographyonline.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive and powerful analytical technique in organofluorine chemistry for the unambiguous determination of the absolute configuration of chiral molecules. This method provides a three-dimensional map of the electron density within a crystal, allowing for the precise spatial arrangement of atoms to be determined. The ability to assign the absolute stereochemistry is of paramount importance in fields such as pharmaceutical development and materials science, where the biological activity or physical properties of a molecule are intrinsically linked to its specific enantiomeric or diastereomeric form.

The fundamental principle behind the determination of absolute configuration by X-ray diffraction lies in the phenomenon of anomalous scattering (also known as anomalous dispersion). mit.edunumberanalytics.comwikipedia.org When X-rays interact with electrons, the scattering is not perfectly elastic. If the energy of the incident X-ray beam is near the absorption edge of an atom in the crystal, this inelastic interaction causes a phase shift in the scattered X-rays. mit.edunumberanalytics.comwikipedia.org This effect is particularly pronounced for heavier atoms, such as halogens like chlorine, which are often present in organofluorine compounds. mit.edu

The presence of an anomalous scatterer breaks Friedel's law, which states that the intensities of the diffraction spots from the (h,k,l) and (-h,-k,-l) planes of a crystal are equal. mit.edu The differences in these intensities, known as Bijvoet differences, are directly related to the absolute structure of the crystal. By analyzing these differences, the correct handedness of the molecule can be established. mit.edued.ac.uk

For organofluorine compounds, the presence of a chlorine atom, as in the case of "this compound," provides a significant anomalous scattering signal, making X-ray crystallography a highly suitable method for determining its absolute configuration if it were to be used in the synthesis of a chiral molecule. mit.edu While direct crystallographic data for "this compound" is not publicly available, the principles can be illustrated with a closely related chiral organofluorine compound containing a chlorofluoro-substituted stereocenter.

A case study involving the determination of the absolute configuration of a molecule containing a 1-(cis-2-fluorocyclopropyl) moiety highlights the application of this technique. researchgate.net In such studies, a suitable single crystal of the compound is grown and subjected to X-ray diffraction analysis. The resulting diffraction data is then processed to generate an electron density map and refine the crystal structure.

The quality of the absolute structure determination is often assessed by the Flack parameter. nih.gov A value of the Flack parameter close to zero for a given enantiomer indicates that the assigned absolute configuration is correct with a high degree of confidence. nih.gov Conversely, a value approaching one would suggest that the inverted structure is the correct one.

The detailed findings from such an analysis provide precise bond lengths, bond angles, and torsional angles, offering a complete and unambiguous picture of the molecule's three-dimensional structure. This level of detail is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired properties.

Below are representative data tables that would be generated from an X-ray crystallographic analysis of a chiral organofluorine compound.

Table 1: Crystal Data and Structure Refinement for a Representative Chiral Organofluorine Compound

| Parameter | Value |

| Empirical Formula | C_x_H_y_ClF_z_N_a_O_b |

| Formula Weight | g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit cell dimensions | a = X.XXXX(X) Å, α = 90°b = Y.YYYY(Y) Å, β = 90°c = Z.ZZZZ(Z) Å, γ = 90° |

| Volume | VVVV.V(V) ų |

| Z | 4 |

| Density (calculated) | D_c_ g/cm³ |

| Absorption coefficient | μ mm⁻¹ |

| F(000) | EEE |

| Crystal size | X x Y x Z mm³ |

| Theta range for data collection | θ_min_ to θ_max_ ° |

| Index ranges | -h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l |

| Reflections collected | N_coll_ |

| Independent reflections | N_indep_ [R(int) = R_int_] |

| Completeness to theta = θ_max_ | C % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | T_max_ and T_min_ |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | d / r / p |

| Goodness-of-fit on F² | S |

| Final R indices [I>2sigma(I)] | R₁ = R_val_, wR₂ = wR_val_ |

| R indices (all data) | R₁ = R_all_, wR₂ = wR_all_ |

| Absolute structure parameter | Flack x = f (u) |

| Largest diff. peak and hole | Δρ_max_ and Δρ_min_ e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles for a Representative Chiral Organofluorine Compound

| Bond | Length (Å) | Angle | Degree (°) |

| C1-Cl1 | X.XXX(X) | F1-C1-C2 | YYY.Y(Y) |

| C1-F1 | Y.YYY(Y) | Cl1-C1-C2 | ZZZ.Z(Z) |

| C1-C2 | Z.ZZZ(Z) | C1-C2-C3 | AAA.A(A) |

| C2-C3 | A.AAA(A) | F2-C3-C2 | BBB.B(B) |

| C3-F2 | B.BBB(B) |

Theoretical and Computational Chemistry Applied to Fluorinated Propenes

Density Functional Theory (DFT) Calculations in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a primary quantum mechanical approach for investigating the chemical reactivity of complex molecules. mdpi.com It is widely used to elucidate reaction mechanisms, predict molecular geometries, and calculate energies and spectroscopic properties. core.ac.uknanobioletters.com DFT calculations are based on the principle that the electronic energy of a molecule's ground state is uniquely determined by its electron density, offering a balance between computational cost and accuracy. mdpi.comnanobioletters.com

In the context of halogenated propenes, DFT is instrumental in studying reaction pathways, such as those initiated by atmospheric radicals or those involved in synthesis. researchgate.net For instance, DFT has been employed to investigate the mechanisms of cycloaddition reactions involving similar compounds, helping to understand stereoselectivity and identify the most favorable reaction pathways. rsc.org By calculating the energy profiles of reactants, transition states, and products, researchers can determine activation barriers and reaction thermodynamics. researchgate.netmdpi.com This approach was used to study the gas-phase reactions of 3-chloro-2-methyl-1-propene initiated by OH radicals, where the M06-2X hybrid density functional method was used for optimization and frequency calculations of all molecular species involved. researchgate.net

Key applications of DFT in studying fluorinated propene reactions include:

Mapping Reaction Pathways: Identifying intermediates and transition states to build a step-by-step model of the reaction. mdpi.com

Determining Regio- and Stereoselectivity: Predicting the preferred orientation and spatial arrangement of products in reactions like cycloadditions. rsc.org

Calculating Reaction Kinetics: Using calculated energy barriers in conjunction with theories like the Canonical Transition State Theory (CTST) to estimate reaction rate constants. researchgate.net

Molecular Modeling of Chemical Transformations

Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules behave and transform. These models are crucial for understanding the transformations of fluorinated propenes in various environments, from industrial processes to biological systems and the atmosphere.

One significant application is in studying the biotransformation of these compounds. For example, the biotransformation of trans-1-chloro-3,3,3-trifluoropropene (trans-HCFO-1233zd) has been investigated using a combination of experimental analysis and modeling. researchgate.net In vitro studies with rat, rabbit, and human liver microsomes showed that the compound undergoes both oxidative biotransformation and glutathione (B108866) conjugation. researchgate.net The primary metabolite identified in the presence of glutathione was S-(3,3,3-trifluoro-trans-propenyl)-glutathione. researchgate.net In animal studies, major urinary metabolites observed in rats were 3,3,3-trifluorolactic acid and N-acetyl-(3,3,3-trifluoro-trans-propenyl)-L-cysteine, demonstrating the transformation pathways within a biological system. researchgate.net

Similarly, molecular modeling is used to predict the products of atmospheric chemical transformations. Computational studies on the oxidation of 1,1,2,3,3,4,4-heptafluorobut-1-ene (B1333283) initiated by chlorine atoms successfully identified carbonyl difluoride and 2,2,3,3-tetrafluoropropanoyl fluoride (B91410) as the major products, which was confirmed by experimental measurements. nih.gov These models provide a framework for understanding the degradation and potential environmental impact of fluorinated olefins.

Development of Equations of State for Thermophysical Property Prediction (e.g., for trans-1-chloro-3,3,3-trifluoroprop-1-ene (R1233zd(E)))

An accurate equation of state (EoS) is essential for the design and analysis of thermal and process systems that use fluorinated propenes as working fluids. researchgate.net For trans-1-chloro-3,3,3-trifluoroprop-1-ene (R1233zd(E)), a promising low-global-warming-potential refrigerant, significant research has focused on developing a highly accurate EoS based on the Helmholtz free energy. researchgate.netijsrst.comaip.org

These equations are formulated using extensive experimental data for various thermophysical properties, including vapor pressure, density (p, ρ, T) behavior, and the speed of sound, across a wide range of temperatures and pressures. researchgate.netacs.org For example, density data for R1233zd(E) have been measured over temperatures from 215 K to 444 K and pressures up to 24.1 MPa, while speed of sound data were measured at temperatures between 290 K and 420 K. researchgate.netacs.org

A new international standard formulation for the Helmholtz energy of R1233zd(E) is valid for temperatures from its triple-point (165.75 K) to 450 K and pressures up to 100 MPa. aip.orgnist.gov The high accuracy of this EoS is demonstrated by its low deviations from experimental data. ijsrst.comaip.orgnist.gov

| Property | Uncertainty / Average Absolute Deviation (A.A.D.) | Source |

|---|---|---|

| Vapor Pressure (>291 K) | 0.07% | aip.orgnist.gov |

| Vapor Pressure (<291 K) | 0.2% | aip.orgnist.gov |

| Liquid Density | 0.05% | aip.orgnist.gov |

| Vapor Density | 0.15% | aip.orgnist.gov |

| Saturated Liquid Density | 0.1% | aip.orgnist.gov |

| Liquid-Phase Speed of Sound | 0.05% | aip.orgnist.gov |

| Vapor-Phase Speed of Sound | 0.08% | aip.orgnist.gov |

Polymerization Research and Novel Materials Synthesis Excluding Material Properties in Application Context

Synthesis of Fluorinated Polyimides from Related Monomers

Fluorinated polyimides (FPIs) are a significant class of high-performance polymers. The incorporation of fluorine-containing groups can lead to desirable properties. While a direct synthetic route to polyimide monomers from 3-Chloro-1,1,2-trifluoroprop-1-ene is not prominently documented, the synthesis of FPIs from a variety of other fluorinated monomers is well-established and provides a framework for the creation of novel materials. These syntheses typically involve the reaction of a fluorinated dianhydride with a fluorinated diamine. researchgate.net

The general method for synthesizing these polyimides is a two-step process. First, the reaction of a dianhydride with a diamine in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), yields a poly(amic acid) (PAA) precursor. researchgate.net In the second step, the PAA is converted to the final polyimide through thermal or chemical imidization. researchgate.net

A variety of fluorinated diamines and dianhydrides are utilized to produce FPIs with tailored characteristics. For example, fluorinated diamine monomers such as 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene (B151609) have been used to create series of FPIs. researchgate.net Similarly, novel aromatic diamine monomers containing multiple trifluoromethylphenyl groups have been synthesized and subsequently polymerized with commercially available aromatic tetracarboxylic dianhydrides. google.com The incorporation of bulky, fluorinated side groups often enhances the solubility of the resulting polyimides. google.com

The table below presents examples of fluorinated monomers used in the synthesis of fluorinated polyimides and the resulting polymer characteristics.

| Fluorinated Diamine Monomer | Dianhydride Monomer | Resulting Polyimide Properties |

| 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene (ATPT) researchgate.net | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (BPADA) researchgate.net | Characterized by FT-IR, 1H-NMR, GPC, XRD, TGA, UV-vis spectroscopy. researchgate.net |

| 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone google.com | Various commercial dianhydrides google.com | High solubility, high thermal stability, good optical transparency. google.com |

| 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane | Various commercial dianhydrides | High solubility in various organic solvents. |

The synthesis of these advanced materials highlights the versatility of fluorinated compounds in creating polymers with specific functionalities. While this compound may not be a direct precursor in these exact syntheses, its potential as a building block for other novel fluorinated monomers remains an area for further research.

Environmental Chemical Processes: Atmospheric Fate and Degradation Mechanisms Excluding Direct Ecological Impact and Toxicity

Degradation by Hydroxyl Radicals and Ozone in the Atmosphere

The atmospheric degradation of chlorotrifluoropropene isomers is initiated by reactions with key atmospheric oxidants, primarily hydroxyl radicals (OH) and, to a lesser extent, ozone (O₃) and chlorine atoms (Cl). researchgate.net The presence of the C=C double bond makes these molecules particularly reactive. researchgate.net

Degradation by Hydroxyl Radicals (OH): The dominant loss process for HCFO-1233zd(E) in the atmosphere is its reaction with the OH radical. researchgate.netresearchgate.net The reaction proceeds mainly through the addition of the OH radical to the double bond, forming a halogenated haloalcohol radical. researchgate.netresearchgate.net This pathway is energetically more favorable than the abstraction of a hydrogen atom. researchgate.net One study using density functional theory calculated the rate coefficient for the reaction of HCFO-1233zd(E) with the OH radical to be 3.2 × 10⁻¹³ cm³ molecule⁻¹ sec⁻¹. researchgate.net

Following the initial OH addition, the resulting radical undergoes a series of reactions in the presence of oxygen (O₂) and nitrogen oxides (NOx). researchgate.net These secondary reactions lead to the formation of various degradation products. For HCFO-1233zd(E), the degradation initiated by OH radicals ultimately leads to the formation of compounds such as trifluoroacetyl chloride (CF₃C(O)Cl) and formyl chloride (HC(O)Cl). Further breakdown of intermediate products like trifluoroacetaldehyde (CF₃CHO) can occur through photolysis or reaction with OH, potentially forming trifluoroacetic acid (TFA) as a minor product. fluorocarbons.org

Degradation by Ozone (O₃): Ozonolysis, the reaction of alkenes with ozone, represents another atmospheric degradation pathway. youtube.com This reaction involves the addition of ozone to the C=C double bond to form a primary ozonide, which then decomposes to form carbonyl compounds. For HCFO-1233zd(E), this process is a minor loss mechanism compared to the reaction with OH radicals. researchgate.net The calculated rate coefficient for the reaction with ozone is significantly lower, estimated at 50.0 × 10⁻²¹ cm³ molecule⁻¹ sec⁻¹. researchgate.net

Table 2: Rate Coefficients for Atmospheric Degradation of HCFO-1233zd(E)

| Reactant | Rate Coefficient (cm³ molecule⁻¹ sec⁻¹) | Source |

|---|---|---|

| OH Radical | 3.2 × 10⁻¹³ | researchgate.net |

| Cl Atom | 3.7 × 10⁻¹¹ | researchgate.net |

| Ozone (O₃) | 50.0 × 10⁻²¹ | researchgate.net |

Atmospheric Measurements of Chlorotrifluoropropene Isomers (e.g., HCFC-1233zd(E))

Direct atmospheric measurements of specific chlorotrifluoropropene isomers are not widely reported in the literature, largely due to their very low expected concentrations resulting from short atmospheric lifetimes and current emission levels. However, atmospheric modeling provides estimates of their potential atmospheric abundance.

A three-dimensional global chemistry model study was conducted to simulate the atmospheric degradation of HCFO-1233zd(E) based on contemporary emissions estimates of 0.5 Gg per year. researchgate.net The results of this modeling study inferred that the atmospheric mixing ratios would be at a level of less than 5 picograms per cubic meter (pg m⁻³). researchgate.net This extremely low concentration is consistent with the compound's short atmospheric lifetime and highlights the challenges in detecting it directly in ambient air. These modeling results suggest that under current emission scenarios, the global atmospheric burden of HCFO-1233zd(E) is minimal.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 3-Chloro-1,1,2-trifluoroprop-1-ene in laboratory settings?

- Methodological Answer:

- Pressure Hazards: The compound may contain gas under pressure, posing explosion risks if heated. Store cylinders upright in well-ventilated areas away from sunlight .

- Toxicity: Classified under GHS Category 3 for acute oral and inhalation toxicity (H301, H331). Use fume hoods, wear PPE (gloves, goggles), and ensure emergency protocols for frostbite or oxygen displacement are in place .

- First Aid: For inhalation, relocate to fresh air immediately; for skin/eye contact, rinse with water for 15 minutes and seek medical attention .

Q. Which analytical techniques are recommended for characterizing this compound's purity and structure?

- Methodological Answer:

- 19F NMR Spectroscopy: Assign fluorine environments using reference spectra (e.g., 2,3-Dichloro-1,1,1-trifluoropropane as a benchmark). Chemical shifts and splitting patterns help confirm substitution patterns .

- GC-MS: Optimize headspace solid-phase microextraction (SPME) for volatile derivatives. Use non-polar columns (e.g., DB-5MS) to resolve halogenated analogs .

- Mass Spectrometry: Compare fragmentation patterns with NIST databases (e.g., m/z 166.477 for molecular ion C₃ClF₅) to validate molecular weight and isotopic clusters .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported 19F NMR chemical shifts for halogenated propene derivatives?

- Methodological Answer:

- Solvent and Referencing: Use deuterated solvents (e.g., CDCl₃) and internal standards (CFCl₃ at 0 ppm) to minimize solvent-induced shifts. Cross-validate with computational predictions (DFT calculations for fluorine shielding) .

- Isomer Differentiation: Compare coupling constants (e.g., JFF and JCF) to distinguish between regioisomers like this compound and 3-chloro-1,1,3,3-tetrafluoropropene .

Q. What experimental approaches are recommended to study radical-mediated reactions of this compound?

- Methodological Answer:

- Radical Trapping: Use TEMPO or DPPH to intercept transient radicals. Monitor reaction kinetics via EPR spectroscopy to identify intermediates .

- Isotopic Labeling: Synthesize 13C- or 18F-labeled analogs to trace reaction pathways. For example, track Cl/F substitution in photochemical reactions using LC-MS .

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict activation energies for halogen abstraction or addition pathways .

Q. How should contradictory toxicological data on halogenated propenes be critically evaluated?

- Methodological Answer:

- Study Design Scrutiny: Assess exposure routes (oral vs. inhalation), dosage (acute vs. chronic), and model systems (in vitro vs. in vivo). For example, reproductive toxicity classifications may vary due to incomplete data .

- Meta-Analysis: Aggregate data from EPA/NIH databases and IARC reports. Apply statistical tools (e.g., Hill’s criteria) to evaluate causality between structural features (e.g., chloro-fluoro substitution) and organ toxicity .

- Mechanistic Studies: Use metabolomics (UPLC-MS) to identify biomarkers (e.g., glutathione adducts) and clarify metabolic pathways in model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.